2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide
Description
2-(1,2-Dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide is an indole-based compound featuring a 1,2-dimethyl substitution on the indole core, an N-ethyl group, and a 2-oxoacetamide moiety. Indole derivatives are widely recognized in medicinal chemistry for their structural versatility and biological relevance, particularly in anticancer, antimicrobial, and receptor-targeting applications .
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-ethyl-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-15-14(18)13(17)12-9(2)16(3)11-8-6-5-7-10(11)12/h5-8H,4H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGZLACLKKAENU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Dimethylation: The indole core is then dimethylated using methyl iodide in the presence of a base such as potassium carbonate.
Acylation: The dimethylated indole is acylated with ethyl chloroacetate in the presence of a base like sodium hydride to form the N-ethyl-2-oxoacetamide group.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst to yield reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxo derivatives of the indole ring.
Reduction: Reduced amide derivatives.
Substitution: N-alkylated indole derivatives.
Scientific Research Applications
The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide is part of a class of molecules known for their diverse biological activities, particularly in medicinal chemistry. This article explores its applications, focusing on scientific research findings, biological evaluations, and potential therapeutic uses.
Antitumor Activity
Research has indicated that derivatives of 2-(1H-indol-3-yl)-2-oxoacetamides exhibit significant antitumor properties. For instance, studies have shown that these compounds can effectively inhibit the growth of various cancer cell lines, including colorectal and lung cancers.
Case Study: Antitumor Mechanism
A notable study demonstrated that compounds similar to 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide induce apoptosis in cancer cells through caspase activation pathways. Specifically, the activation of caspase-3 and caspase-8 was observed in HepG2 liver cancer cells treated with related indole derivatives, suggesting a mechanism involving programmed cell death as a therapeutic strategy against malignancies .
Neuroprotective Effects
Indole derivatives have also been investigated for their neuroprotective properties. Research indicates that these compounds can protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Biological Evaluation
In vitro studies have shown that certain indole derivatives can reduce the levels of reactive oxygen species (ROS) in neuronal cell cultures, thereby enhancing cell survival rates under stress conditions .
Anti-inflammatory Properties
Another area of research focuses on the anti-inflammatory effects of 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases.
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s activity profile can be contextualized through comparisons with structurally related indol-3-yl-oxoacetamide derivatives. Key analogs and their properties are summarized below:
Table 1: Comparison of Structural Analogs
Key Structural Determinants of Activity
Adamantane-substituted analogs (e.g., 5r) demonstrate increased anticancer activity due to hydrophobic interactions with cellular targets . Fluorinated side chains (e.g., compound 8) improve pharmacokinetic properties and receptor selectivity, as seen in CB2 ligand development .
N-Substituent Variations :
- N-Ethyl groups (target compound) balance lipophilicity and solubility, whereas bulkier substituents (e.g., adamantane) may enhance cytotoxicity but reduce bioavailability .
- Sulfonamide/thiazole hybrids (e.g., 6b–6f ) exhibit broad-spectrum antimicrobial activity, likely due to membrane disruption or enzyme inhibition .
Mechanistic Insights: Caspase-8 activation (e.g., 5r) suggests a extrinsic apoptosis pathway mechanism in cancer cells . Microtubule destabilization by D-24851 highlights the role of indole derivatives in non-neurotoxic chemotherapies .
Biological Activity
The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide (CAS Number: 1368715-90-5) is a derivative of indole and has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₅N₃O₃
- Molecular Weight : 245.27 g/mol
- CAS Number : 1368715-90-5
- Structure : The compound features an indole ring system, which is known for diverse biological activities.
Biological Activity Overview
Research indicates that compounds related to indole structures often exhibit significant biological activities, including:
- Antiviral Activity : Some indole derivatives have been reported to inhibit viral replication. For instance, α-ketoamides have shown efficacy against Dengue virus protease, suggesting that similar compounds may possess antiviral properties .
- Neuroprotective Effects : Indole derivatives are also noted for their neuroprotective capabilities. They may interact with neurotransmitter systems and exhibit antioxidant properties that can protect neuronal cells from damage .
- Anti-inflammatory Properties : The anti-inflammatory potential of indole derivatives has been documented, with some studies indicating their ability to modulate inflammatory pathways in various models .
The mechanisms by which 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in disease processes, such as proteases in viral infections.
- Modulation of Signaling Pathways : Indoles can influence pathways related to inflammation and apoptosis, potentially leading to protective effects in tissues.
Table 1: Summary of Biological Activities
Case Study 1: Antiviral Properties
A study investigating the antiviral properties of similar indole derivatives found that they effectively inhibited the replication of the Dengue virus in vitro. The mechanism was attributed to the inhibition of viral protease activity, highlighting the potential for therapeutic development against viral infections .
Case Study 2: Neuroprotection
Research on neuroprotective effects demonstrated that compounds with an indole structure could significantly reduce neuronal cell death in models of oxidative stress. This was linked to their ability to scavenge free radicals and modulate neuroinflammatory responses .
Q & A
Q. What spectroscopic techniques are most effective for characterizing the molecular structure of 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide?
- Methodological Answer : A combination of FT-IR , FT-Raman , and NMR spectroscopy is critical for structural elucidation. FT-IR identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the oxoacetamide moiety). FT-Raman complements this by detecting low-frequency vibrations (e.g., indole ring modes). ¹H/¹³C NMR resolves substituent positions, such as the ethyl group (δ ~1.2 ppm for CH₃, δ ~3.4 ppm for CH₂) and indole methyl groups (δ ~2.5 ppm). For unambiguous confirmation, X-ray crystallography (using SHELX software ) is recommended to resolve bond lengths and angles .
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer : Key steps include:
- Reagent selection : Use NaH or HATU for amide bond formation, as seen in analogous indole-acetamide syntheses .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity for coupling reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (methanol/water) achieves >95% purity. Monitor intermediates via TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) .
Q. What computational tools are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets calculates frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and electrostatic potential maps. Software like Gaussian 16 or ORCA can model vibrational frequencies to validate experimental FT-IR/Raman data .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the indole ring) influence bioactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with substituents at the indole C5/C6 positions (e.g., methoxy, halogens). Test cytotoxicity using human cancer cell lines (e.g., HepG2, MCF7) via MTT assays. For example, bulky groups (e.g., adamantane) enhance apoptosis by modulating caspase-8 activity . Compare IC₅₀ values and apoptosis markers (e.g., PARP cleavage) to identify pharmacophores .
Q. How can crystallographic data resolve contradictions in reported biological activity?
- Methodological Answer : Discrepancies in activity may arise from conformational flexibility or solvatomorphism . Perform single-crystal X-ray diffraction (SCXRD) using SHELXL to determine the bioactive conformation. Compare with molecular docking simulations (e.g., AutoDock Vina) to assess binding modes in target proteins (e.g., caspase-8). For polymorphic forms, use DSC/TGA to correlate stability with activity .
Q. What strategies mitigate challenges in experimental phasing during crystallography?
- Methodological Answer : For low-resolution data, employ SHELXC/D/E pipelines for robust phasing. Heavy-atom derivatization (e.g., soaking crystals in KI or HgCl₂) improves phase accuracy. If twinning occurs, use SHELXL’s TWIN command to refine against twinned data . High-throughput phasing via CRANK2 or PHENIX is advised for macromolecular complexes .
Q. How do solvent effects influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer : Use Kamlet-Taft parameters to quantify solvent polarity’s role. Polar aprotic solvents (DMF, DMSO) stabilize transition states via hydrogen-bond acceptance, accelerating reactions. Monitor kinetics via UV-Vis spectroscopy (λmax ~250 nm for indole intermediates) and compare rate constants (k) in solvents of varying dielectric constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
